3-(3-BOC-Aminophenyl)-5-hydroxybenzoic acid
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Overview
Description
3-(3-BOC-Aminophenyl)-5-hydroxybenzoic acid is an organic compound that features a benzoic acid core substituted with a tert-butoxycarbonyl (BOC) protected amino group and a hydroxyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its functional groups that allow for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-BOC-Aminophenyl)-5-hydroxybenzoic acid typically involves multi-step organic reactions. One common route includes:
Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine.
Formation of the Benzoic Acid Core: The protected amino phenyl compound is then subjected to a series of reactions to introduce the benzoic acid core and the hydroxyl group. This may involve electrophilic aromatic substitution reactions and subsequent oxidation steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-BOC-Aminophenyl)-5-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoic acid group can be reduced to form an alcohol.
Substitution: The BOC-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid for deprotection of the BOC group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted amines.
Scientific Research Applications
3-(3-BOC-Aminophenyl)-5-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules due to its functional groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-BOC-Aminophenyl)-5-hydroxybenzoic acid depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific enzymes or receptors, modulating their activity. The BOC-protected amino group can be deprotected to reveal a free amine, which can then form hydrogen bonds or ionic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(BOC-Aminophenyl)boronic acid: Similar in structure but contains a boronic acid group instead of a hydroxyl group.
3-(BOC-Aminophenyl)-4-hydroxybenzoic acid: Similar but with the hydroxyl group in a different position.
3-(BOC-Aminophenyl)-5-methoxybenzoic acid: Similar but with a methoxy group instead of a hydroxyl group.
Uniqueness
3-(3-BOC-Aminophenyl)-5-hydroxybenzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both a BOC-protected amino group and a hydroxyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
3-hydroxy-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-18(2,3)24-17(23)19-14-6-4-5-11(8-14)12-7-13(16(21)22)10-15(20)9-12/h4-10,20H,1-3H3,(H,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBACPBNLSBSTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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